2-But-3-enoxybenzaldehyde

Description

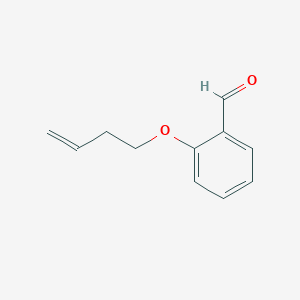

2-But-3-enoxybenzaldehyde is an organic compound characterized by the presence of a benzaldehyde group attached to a 2-but-3-enoxy substituent

Properties

IUPAC Name |

2-but-3-enoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-2-3-8-13-11-7-5-4-6-10(11)9-12/h2,4-7,9H,1,3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNBLEQOKFSHZOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCOC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80518895 | |

| Record name | 2-[(But-3-en-1-yl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80518895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55400-94-7 | |

| Record name | 2-[(But-3-en-1-yl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80518895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-But-3-enoxybenzaldehyde typically involves the reaction of benzaldehyde with 2-but-3-enol in the presence of an acid catalyst. The reaction proceeds via an etherification process, where the hydroxyl group of 2-but-3-enol reacts with the aldehyde group of benzaldehyde to form the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzaldehyde group can be substituted with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic conditions.

Major Products:

Oxidation: Benzoic acid derivatives.

Reduction: Benzyl alcohol derivatives.

Substitution: Halogenated, nitrated, or sulfonated benzaldehyde derivatives.

Scientific Research Applications

2-But-3-enoxybenzaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of fragrances, flavorings, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-But-3-enoxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Benzaldehyde: A simpler analog with a single aldehyde group.

2-Butoxybenzaldehyde: Similar structure but with a butoxy group instead of a butenoxy group.

3-Phenylpropionaldehyde: Contains a phenyl group attached to a propionaldehyde moiety.

Uniqueness: 2-But-3-enoxybenzaldehyde is unique due to the presence of the butenoxy group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs. This structural feature allows for a broader range of chemical transformations and applications.

Biological Activity

2-But-3-enoxybenzaldehyde is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables that summarize key findings.

Chemical Structure

This compound is characterized by the following structure:

- Molecular Formula : C11H12O2

- IUPAC Name : 2-(3-butenyloxy)benzaldehyde

The compound features a benzaldehyde moiety substituted with a butenyl ether group, which is significant for its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study evaluated its efficacy against various bacterial strains and fungi, revealing that it possesses significant inhibitory effects.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Cytotoxic Effects

In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines. The compound was tested against human breast cancer (MCF-7) and colon cancer (HT-29) cell lines, demonstrating a dose-dependent reduction in cell viability.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| HT-29 | 30 |

The cytotoxicity mechanisms appear to involve the induction of apoptosis and disruption of the cell cycle .

Apoptosis Induction

The apoptosis pathway activated by this compound involves the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2. Flow cytometry analyses indicated an increase in the sub-G1 population of cells treated with the compound, confirming apoptosis induction .

Anti-inflammatory Activity

Preliminary studies suggest that this compound may possess anti-inflammatory properties. It was shown to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, indicating potential therapeutic applications in inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of this compound against multidrug-resistant bacteria. The study involved testing various concentrations and comparing them with standard antibiotics. The results indicated that the compound could be effective against strains resistant to conventional treatments, highlighting its potential role in addressing antibiotic resistance .

Case Study 2: Cancer Cell Line Testing

A comprehensive study was conducted to assess the cytotoxic effects of this compound on different cancer cell lines. The study involved treating cells with varying concentrations of the compound and measuring cell viability through MTS assays. The findings confirmed its selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.